9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is an organic compound characterized by its unique structure, which includes two xanthene units connected by a peroxide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] typically involves the reaction of 9-(4-chlorophenyl)-9H-xanthene with a peroxide source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage. Common solvents used in this synthesis include dichloromethane and ethyl acetate, which help to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, bromine, and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 9-(4-chlorophenyl)-9H-xanthene, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] involves its interaction with molecular targets and pathways in biological systems. The peroxide linkage can generate reactive oxygen species (ROS) upon cleavage, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in antimicrobial and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with hydroxyl groups instead of chlorine atoms.
4-Chlorophenyl azide: Another compound containing a 4-chlorophenyl group but with an azide functional group.
Uniqueness
9,9’-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] is unique due to its peroxide linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of chlorine atoms also enhances its reactivity in substitution reactions compared to similar compounds without halogen substituents .
Eigenschaften
CAS-Nummer |
103019-24-5 |
---|---|
Molekularformel |
C38H24Cl2O4 |
Molekulargewicht |
615.5 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)-9-[9-(4-chlorophenyl)xanthen-9-yl]peroxyxanthene |
InChI |
InChI=1S/C38H24Cl2O4/c39-27-21-17-25(18-22-27)37(29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)43-44-38(26-19-23-28(40)24-20-26)31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H |
InChI-Schlüssel |
DLBAJJMXIWJIJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)Cl)OOC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=C(C=C8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.